Imidazoleacetic acid
Overview
Description
Imidazoleacetic acid is a significant organic compound belonging to the class of imidazole derivatives. It naturally occurs in the brain as a metabolite of histamine oxidation and is known for its neuropharmacological functions, such as analgesia, sedation, and hypnosis . This compound is also a semi-rigid analogue of gamma-aminobutyric acid, a neurotransmission inhibitor .
Mechanism of Action
Target of Action
Imidazoleacetic acid is an endogenous ligand that stimulates imidazole receptors . It interacts with several targets, including Monomeric sarcosine oxidase, Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, Myoglobin, Nitric oxide synthase, inducible, Adenylate kinase 2, mitochondrial, and others . These targets play crucial roles in various biological processes, contributing to the compound’s overall effect.
Mode of Action
For instance, it can act as a ligand for imidazole receptors, potentially influencing their signaling pathways
Biochemical Pathways
This compound is involved in the histidine metabolism pathway . It is a downstream metabolite of histidine, formed from histidine by histidine decarboxylase . This indicates that this compound might influence processes related to histidine metabolism, potentially affecting downstream effects such as protein synthesis and enzymatic reactions.
Pharmacokinetics
It is known to be biosynthesized from imidazole-4-acetaldehyde through its interaction with the enzyme aldehyde dehydrogenase, mitochondrial . This suggests that it might be metabolized and excreted through pathways involving these enzymes.
Result of Action
Given its role as an endogenous ligand for imidazole receptors , it might influence cellular signaling pathways related to these receptors, potentially affecting cellular functions such as growth, differentiation, and metabolism.
Action Environment
It is known that biocatalytic methods for iaa production are environmentally friendly and cost-effective, suggesting that environmental conditions might influence its synthesis .
Biochemical Analysis
Biochemical Properties
Imidazoleacetic acid is involved in biochemical reactions as a product of the metabolism of imidazole-4-acetaldehyde through the action of the enzyme aldehyde dehydrogenase, mitochondrial . This compound interacts with various enzymes and proteins, including aldehyde dehydrogenase, which catalyzes its formation. Additionally, this compound can interact with other biomolecules, influencing their activity and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to interact with receptors in the central nervous system, affecting neurotransmitter release and neuronal activity . This interaction can lead to changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can act as a ligand for specific receptors, modulating their activity and triggering downstream signaling pathways . Additionally, it can inhibit or activate enzymes involved in metabolic processes, leading to alterations in cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can be stable under certain conditions, but its degradation products may also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including alterations in neurotransmitter release and neuronal activity . Threshold effects have been observed in studies, indicating that the dosage of this compound is critical in determining its impact on cellular function and overall health.
Metabolic Pathways
This compound is involved in the histidine metabolism pathway. It can be biosynthesized from imidazole-4-acetaldehyde through the action of aldehyde dehydrogenase, mitochondrial . This metabolic pathway involves several enzymes and cofactors that facilitate the conversion of histidine to this compound. The presence of this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within cells . The distribution of this compound within tissues can influence its biological activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The presence of this compound in these compartments can affect its activity and interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Imidazoleacetic acid can be synthesized through various methods. One efficient biocatalytic synthesis involves converting L-histidine to imidazole-4-pyruvic acid using an Escherichia coli whole-cell biocatalyst expressing membrane-bound L-amino acid deaminase. The obtained imidazole-4-pyruvic acid is then decarboxylated to this compound under the action of hydrogen peroxide .
Industrial Production Methods: Traditional chemical synthesis methods include the acid hydrolysis of cyanomethylimidazole. these methods often require harsh chemicals and result in environmental pollution and byproduct formation . The biocatalytic method mentioned above is more environmentally friendly and cost-effective, making it promising for industrial production .
Chemical Reactions Analysis
Types of Reactions: Imidazoleacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Specific reducing agents can be employed to modify the imidazole ring or the acetic acid moiety.
Substitution: Various nucleophiles can substitute hydrogen atoms on the imidazole ring under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidative decarboxylation of imidazole-4-pyruvic acid yields this compound .
Scientific Research Applications
Imidazoleacetic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its role as a histamine metabolite and its neuropharmacological effects.
Comparison with Similar Compounds
- Imidazoleacetic acid-ribotide
- This compound-riboside
Comparison: this compound is unique due to its specific neuropharmacological functions and its role as a histamine metabolite. While similar compounds like this compound-ribotide and this compound-riboside also interact with imidazole receptors, this compound’s distinct structure and properties make it particularly valuable in scientific research and therapeutic applications .
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-5(9)1-4-2-6-3-7-4/h2-3H,1H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJKNHOMHKJCEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30581-89-6 (Parent) | |
Record name | Imidazoleacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50214751 | |
Record name | Imidazole-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50214751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Imidazoleacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002024 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
645-65-8 | |
Record name | 1H-Imidazole-5-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=645-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazoleacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazole-4-acetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Imidazole-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50214751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-imidazol-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMIDAZOLEACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGZ30Z24EJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Imidazoleacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002024 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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